molecular formula C15H18FNO2 B13252862 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one

1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13252862
M. Wt: 263.31 g/mol
InChI Key: NRIVCWVDLYOLGV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-fluoro-5-methylphenyl derivatives with piperidinone precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the piperidinone moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby interfering with signaling pathways involved in cell proliferation and survival . The compound’s fluorinated aromatic ring enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its combination of a fluorinated aromatic ring and a piperidinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-14(18)11-5-4-8-17(15(11)19)13-9-10(2)6-7-12(13)16/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

NRIVCWVDLYOLGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)F

Origin of Product

United States

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